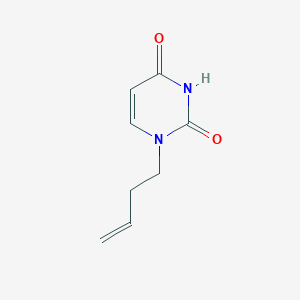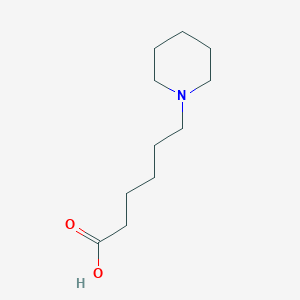
6-(4-Formylphenoxy)hexanoic acid
Overview
Description
6-(4-Formylphenoxy)hexanoic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Sequencing and Hydroxyl Group Protection : 6-Amino-4-oxo-hexanoic acid, a derivative of levulinic acid and related to 6-(4-Formylphenoxy)hexanoic acid, has been developed for the protection of hydroxyl groups. This compound, with a fluorescent probe attached, is used in a new DNA sequencing method and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Swern Oxidation : 6-(methylsulfinyl)hexanoic acid, a related compound, is employed as a substitute for DMSO in Swern oxidation reactions. This method converts primary or secondary alcohols to corresponding aldehydes or ketones in high yield (Liu & Vederas, 1996).
Corrosion Inhibition : Schiff's bases derived from lysine and different aldehydes, such as 6-(4-methoxybenzelideneamino)hexanoic acid, are synthesized and evaluated as corrosion inhibitors for mild steel. These compounds show high inhibition efficiency and act as cathodic type inhibitors (Gupta et al., 2016).
Luminescent Properties in Coordination Polymers : Compounds modeled by hexa-carboxylate ligand derived from cyclotriphosphazene, which includes derivatives of this compound, are used in the synthesis of novel coordination polymers. These polymers exhibit photoluminescent properties and are studied for their unique crystal structures (Li et al., 2013).
Hexanoic Acid Production in Yeast : A biosynthetic pathway for hexanoic acid production is constructed in Kluyveromyces marxianus. Hexanoic acid, a precursor for fine chemistry, is produced through the integration of multiple genes from bacteria and yeast (Cheon et al., 2014).
ELISA Development for Insecticide Analysis : Fenthion haptens, including derivatives similar to this compound, are synthesized for the development of a competitive indirect enzyme-linked immunosorbent assay (ELISA). This method is used for the determination of fenthion residues in agricultural samples (Zhang et al., 2008).
Photophysical Properties of Cyclotriphosphazene Derivatives : Hexa(2-formylphenoxy)cyclotriphosphazene, a related compound, is synthesized and investigated for its photophysical properties. These derivatives are of interest for their potential applications in various fields (Aslan et al., 2008).
Agricultural Applications : Hexanoic acid 2-(diethylamino)ethyl ester is analyzed alongside mepiquat chloride in soil and cotton samples, demonstrating its relevance in agricultural settings (Li et al., 2012).
properties
IUPAC Name |
6-(4-formylphenoxy)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-11-5-7-12(8-6-11)17-9-3-1-2-4-13(15)16/h5-8,10H,1-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXVEWORHFTAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895544.png)
![Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate](/img/structure/B7895552.png)




![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile](/img/structure/B7895584.png)
![4-Bromo-[2-(2-methoxyethoxy)ethoxy]-2-methylbenzene](/img/structure/B7895586.png)





